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molecular formula C10H11IO2 B8534386 2-Iodomethyl-7-methoxy-2,3-dihydrobenzofuran

2-Iodomethyl-7-methoxy-2,3-dihydrobenzofuran

Cat. No. B8534386
M. Wt: 290.10 g/mol
InChI Key: KANRWEYRUKBITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134147

Procedure details

This compound was obtained according to the process described in Example 4, stage C, from 7-methoxy-2,3-dihydro-2-benzofuranylmethyl tosylate and sodium iodide.
Name
7-methoxy-2,3-dihydro-2-benzofuranylmethyl tosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][CH:6]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[C:14]([O:15][CH3:16])[C:8]=2[O:7]1)(=O)=O.[I-:24].[Na+]>>[I:24][CH2:5][CH:6]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[C:14]([O:15][CH3:16])[C:8]=2[O:7]1 |f:1.2|

Inputs

Step One
Name
7-methoxy-2,3-dihydro-2-benzofuranylmethyl tosylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC1OC2=C(C1)C=CC=C2OC)C2=CC=C(C)C=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained

Outcomes

Product
Name
Type
Smiles
ICC1OC2=C(C1)C=CC=C2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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